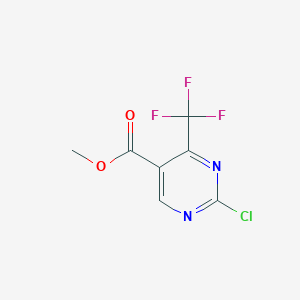

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Overview

Description

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds are known for their significance in medicinal and pharmaceutical applications due to their nitrogen-containing heterocyclic structure .

Synthesis Analysis

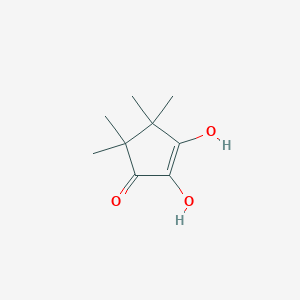

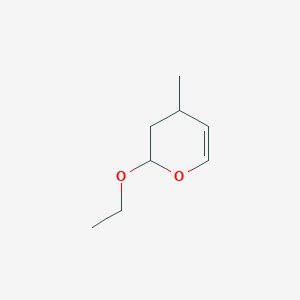

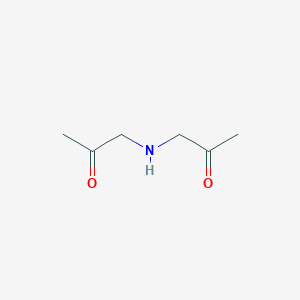

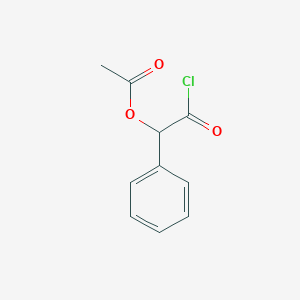

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a regiospecific synthesis method for a series of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro(chloro)methyl-4,5-dihydro-1H-pyrazol-1-yl)-pyrimidines has been developed, which involves the reaction of 4-alkoxy-1,1,1-trifluoro(chloro)-alk-3-en-2-ones with 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines . Additionally, the Atwal-Biginelli cyclocondensation reaction has been used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomers .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For example, the structure and vibrational wave numbers of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, were computed using density functional B3LYP method . Similarly, the crystal structure of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution reactions. Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, for instance, reacts with different nucleophiles to yield normal substitution products . The reactivity of the pyrimidine ring can be influenced by different substituents, which can lead to a variety of reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the electronic properties of the molecule, as seen in the study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which was tested as an inhibitor of AP-1 and NF-kappaB mediated transcriptional activation . The quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies provide insights into the charge distributions and potential interactions of these molecules, which are crucial for their pharmacological applications .

Scientific Research Applications

Inhibition of Transcription Factors

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its inhibitory effects on NF-kappaB and AP-1 transcription factors. This research aimed at improving the compound's oral bioavailability, with modifications at different positions of the pyrimidine ring to enhance its activity and gastrointestinal permeability. Notably, the carboxamide group at the 5-position was found critical for the compound's activity, indicating a specific interaction mechanism with the transcription factors (Palanki et al., 2000).

Generation and Functionalization of Metal-Bearing Compounds

Research on the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines revealed that 5-pyrimidyllithium species show stability when adjacent to electron-withdrawing groups like trifluoromethyl and halogens. This stability facilitates the production of carboxylic acids from such pyrimidines, indicating potential in synthetic chemistry and pharmaceutical applications (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been explored. These analogues, including their esters in racemic and enantiopure forms, are significant for their potential medicinal properties and the unique intramolecular interactions observed, which may contribute to their stability and activity (Sukach et al., 2015).

Antimicrobial Activity

A study focused on the catalyzed synthesis of chromeno[2,3-d]pyrimidinone derivatives from 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives and coumarin-3-carboxylic acid revealed significant antimicrobial activity. The synthesized compounds exhibited high yields and effectiveness against various bacterial and fungal strains, highlighting the potential of this compound derivatives in antimicrobial drug development (Ghashang, Mansoor, & Aswin, 2013).

Safety and Hazards

“Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Mechanism of Action

Target of Action

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has been used in the synthetic preparation and discovery of highly selective CB2 receptor agonists . The CB2 receptor is primarily found in the peripheral nervous system and immune cells, and it plays a crucial role in managing pain and inflammation .

Mode of Action

This interaction could lead to changes in the signaling pathways associated with the receptor, thereby altering the physiological responses related to pain and inflammation .

Biochemical Pathways

The compound’s interaction with the CB2 receptor may affect various biochemical pathways. For instance, it could influence the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), both of which play significant roles in inflammatory responses . By modulating these pathways, the compound could potentially exert anti-inflammatory effects .

Result of Action

The compound’s interaction with the CB2 receptor could lead to a reduction in inflammation and neuropathic pain . For instance, it has been observed to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the compound’s storage temperature could impact its stability . Additionally, factors such as pH, presence of other compounds, and the specific biological environment could potentially affect its action.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that pyrimidine derivatives can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidine derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that pyrimidine derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles .

properties

IUPAC Name |

methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBJYUOPNGBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395175 | |

| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-27-6 | |

| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)